molecular formula C10H12O3S B13037904 2,3-Dihydro-1H-inden-1-YL methanesulfonate

2,3-Dihydro-1H-inden-1-YL methanesulfonate

Cat. No.: B13037904
M. Wt: 212.27 g/mol
InChI Key: MDOKIDVFQRBXEX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-Dihydro-1H-inden-1-YL methanesulfonate typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

2,3-Dihydro-1H-indene+Methanesulfonyl chloride2,3-Dihydro-1H-inden-1-YL methanesulfonate\text{2,3-Dihydro-1H-indene} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 2,3-Dihydro-1H-indene+Methanesulfonyl chloride→2,3-Dihydro-1H-inden-1-YL methanesulfonate

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-1-YL methanesulfonate involves its reactivity with various nucleophiles and electrophiles. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reacting species .

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2,3-dihydro-1H-inden-1-yl methanesulfonate

InChI

InChI=1S/C10H12O3S/c1-14(11,12)13-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3

InChI Key

MDOKIDVFQRBXEX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCC2=CC=CC=C12

Origin of Product

United States

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